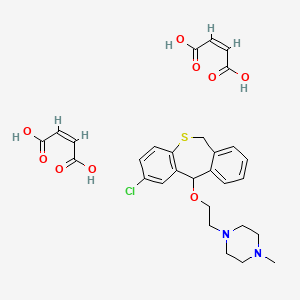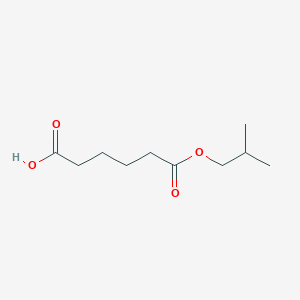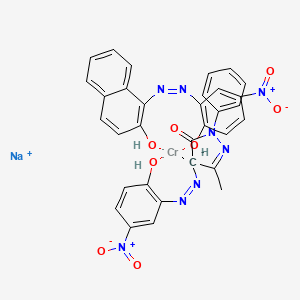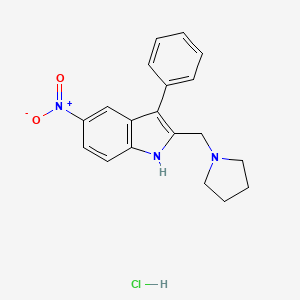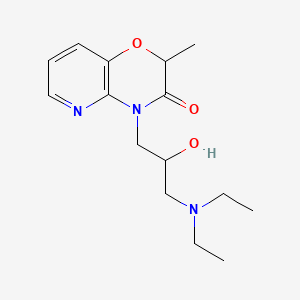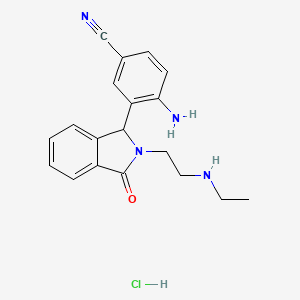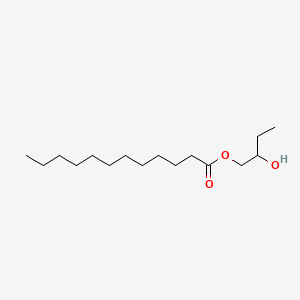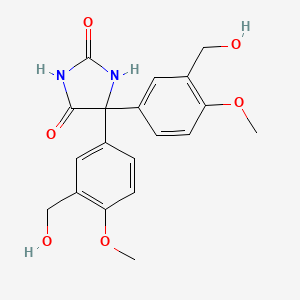
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes imidazolidinedione and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- typically involves the reaction of appropriate phenyl derivatives with imidazolidinedione under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Bis(3-hydroxyphenyl)-2,4-imidazolidinedione
- 5,5-Bis(4-chlorophenyl)-2,4-imidazolidinedione
- 5,5-Bis(3,4,5-trihydroxyphenyl)-2,4-imidazolidinedione
Uniqueness
This detailed article provides a comprehensive overview of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
74697-46-4 |
|---|---|
Formule moléculaire |
C19H20N2O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5,5-bis[3-(hydroxymethyl)-4-methoxyphenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O6/c1-26-15-5-3-13(7-11(15)9-22)19(17(24)20-18(25)21-19)14-4-6-16(27-2)12(8-14)10-23/h3-8,22-23H,9-10H2,1-2H3,(H2,20,21,24,25) |
Clé InChI |
ITRRQSUTLLSHSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)OC)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


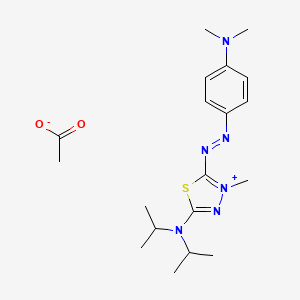
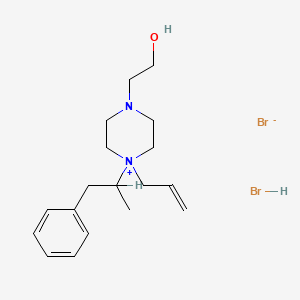
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)

